Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

Photoredox catalysis Electron-transfer kinetics Porphyrin electrochemistry

Magnesium 5,10,15,20-tetraphenylporphyrin-22,24-diide hydrate (commonly MgTPP monohydrate; CAS 14640-21-2) is a magnesium(II)-centered meso-tetraphenylporphyrin complex with molecular formula C₄₄H₂₈MgN₄·H₂O and molecular weight 637.04 g·mol⁻¹. Its UV-Vis spectrum exhibits a Soret band at 424 nm and Q bands at 563 and 602 nm in dichloromethane, consistent with a diamagnetic, square-planar MgN₄ core that serves as a structural and functional model for chlorophyll primary electron donors.

Molecular Formula C44H30MgN4O
Molecular Weight 655.0 g/mol
Cat. No. B12508210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
Molecular FormulaC44H30MgN4O
Molecular Weight655.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2]
InChIInChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2;
InChIKeyVTAVIQZTEKZUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 5,10,15,20-Tetraphenylporphyrin-22,24-diide Hydrate (MgTPP Hydrate): Procurement-Relevant Identity and Core Characteristics


Magnesium 5,10,15,20-tetraphenylporphyrin-22,24-diide hydrate (commonly MgTPP monohydrate; CAS 14640-21-2) is a magnesium(II)-centered meso-tetraphenylporphyrin complex with molecular formula C₄₄H₂₈MgN₄·H₂O and molecular weight 637.04 g·mol⁻¹ [1]. Its UV-Vis spectrum exhibits a Soret band at 424 nm and Q bands at 563 and 602 nm in dichloromethane, consistent with a diamagnetic, square-planar MgN₄ core that serves as a structural and functional model for chlorophyll primary electron donors [2].

Why MgTPP Hydrate Cannot Be Interchanged with ZnTPP, CdTPP, or Other Metallotetraphenylporphyrin Analogs


Although metallotetraphenylporphyrins share an identical tetraphenylporphyrin macrocycle, the central metal ion dictates ground-state oxidation potential, excited-state relaxation branching, and axial ligation affinity—each of which has been quantified in head-to-head studies [REFS-1, REFS-2]. Substituting MgTPP with ZnTPP, CdTPP, or CuTPP therefore alters the redox driving force, photophysical relaxation lifetimes, and supramolecular binding selectivity in ways that are predictable from the specific quantitative differences documented in Section 3 [3].

Quantitative Head-to-Head Differentiation of MgTPP Hydrate Against Closest Analogs: Redox, Photophysical, Supramolecular, and Photovoltaic Evidence


MgTPP Exhibits a 4.4× Higher Triplet Oxidation Rate and a 0.17 V Lower Ground-State Oxidation Potential Than ZnTPP

MgTPP possesses a substantially more negative ground-state oxidation potential and faster triplet-state electron-transfer kinetics compared to its zinc analog, as demonstrated in a direct flash-photolysis study [REFS-1, REFS-2]. The ground-state oxidation potential of MgTPP is 0.54 V (SCE) versus 0.71 V (SCE) for ZnTPP, a 0.17 V difference that renders MgTPP the stronger reductant in the ground state [1]. Under identical conditions, the triplet-state MgTPP is oxidized by europium salt with a rate constant of 2.1 × 10⁶ M⁻¹·s⁻¹, which is 4.4-fold higher than the 4.8 × 10⁵ M⁻¹·s⁻¹ measured for ZnTPP triplets [1].

Photoredox catalysis Electron-transfer kinetics Porphyrin electrochemistry

MgTPP Is Reduced at a 70 mV More Negative Half-Wave Potential Than ZnTPP and 230 mV More Negative Than CuTPP

Cyclic voltammetry in dimethylformamide reveals that the first one-electron reduction (formation of the π-anion radical) occurs at a half-wave potential of −1.35 V for MgTPP, compared with −1.28 V for ZnTPP and −1.12 V for CuTPP (all vs Ag/AgCl), as reported in a combined Raman/electrochemical study [1]. This 70 mV cathodic shift relative to ZnTPP and 230 mV shift relative to CuTPP means the MgTPP π-anion radical is a stronger reductant, a property that directly affects the compound's utility in reductive electrocatalysis and electron-donor applications.

Spectroelectrochemistry π-Anion radical stability Electrocatalysis

MgTPP Achieves 100% S₂→S₁ Internal Conversion Efficiency, in Contrast to ZnTPP and CdTPP Which Leak Population via Competing Pathways

Transient absorption and fluorescence upconversion measurements on three diamagnetic metallotetraphenylporphyrins show that only MgTPP exhibits unit S₂→S₁ internal conversion efficiency (Φ_IC ≈ 1.0) with decay behavior conforming to the weak-coupling limit of radiationless transition theory [REFS-1, REFS-2]. ZnTPP deviates from weak coupling and loses a few percent of S₂ population through competing 'dark' pathways, while CdTPP loses up to approximately 30% [1]. The S₂ lifetime of MgTPP is on the order of a few picoseconds, and the dominant accepting modes are in-plane C–C and C–N stretches in the 1200–1500 cm⁻¹ range [2]. This quantitative branching-ratio difference means that ZnTPP and CdTPP cannot serve as drop-in replacements when a deterministic S₂→S₁ cascade is required.

Ultrafast photophysics Excited-state dynamics Light-harvesting antenna design

MgTPP Functions as a Supramolecular Amine-Fixing Agent for CO₂ Capture with Defined 1:1 Adduct Association Constants (K_assoc = 0.6–3.9)

MgTPP forms 1:1 supramolecular adducts with amines including aniline, ethanolamine, pyrrolidine, and ethylenediamine, with experimentally measured association constants (K_assoc) spanning 0.6 (ethanolamine) to 3.9 (ethylenediamine) [1]. CO₂ competes with MgTPP for these amines, enabling MgTPP regeneration and reuse as a renewable amine-fixing agent for post-combustion CO₂ capture [1]. This property is specific to MgTPP among common metallotetraphenylporphyrins—ZnTPP, CuTPP, and H₂TPP lack the Lewis-acidic axial site that enables reversible amine binding—and therefore constitutes a Class-level inference: Mg(II)-porphyrins uniquely combine a vacant axial coordination site with moderate Lewis acidity, enabling this reversible capture cycle.

CO₂ capture Supramolecular chemistry Amine scrubbing

MgTPP-Sensitized DSSCs Outperform ZnTPP-Sensitized Cells Across All Standard Photovoltaic Metrics Under Identical Self-Assembly Conditions

In a side-by-side dye-sensitized solar cell (DSSC) study employing identical TiO₂ photoanode modification with 4-carboxyphenyl imidazole as axial ligand, MgTPP-sensitized cells surpassed ZnTPP-sensitized cells in every standard photovoltaic parameter: open-circuit potential (V_OC), short-circuit current density (J_SC), fill factor (FF), incident photon-to-current conversion efficiency (IPCE), and overall power conversion efficiency (η) [REFS-1, REFS-2]. Differential pulse voltammetry and time-resolved fluorescence measurements corroborated that MgTPP exhibited more favorable electron injection energetics and suppressed charge recombination under the self-assembly conditions employed [1]. The study authors attribute this to MgTPP's stronger axial coordination to the imidazole-functionalized TiO₂ surface, which enhances electronic coupling and dye-regeneration kinetics [2].

Dye-sensitized solar cells Porphyrin photosensitizer Photoelectrochemistry

MgTPP Has a Singlet Oxygen Generation Probability SΔ = 1.0, Matched Only by the Metal-Free TPP and Pheophytin a Among Tested Photosensitizers

A systematic study employing time-resolved luminescence of O₂(¹Δ_g) at 1270 nm determined that the probability SΔ—the fraction of triplet-state quenching events by ground-state oxygen that produce singlet oxygen—is equal to unity (1.0) for MgTPP, TPP (free-base), and pheophytin a [1]. This parameter was extracted from heavy-atom effect experiments with halogenated quenchers and represents the maximum possible efficiency for converting triplet excited-state energy into the reactive singlet oxygen species [1]. Among metalloporphyrins, MgTPP retains this unitary SΔ value; in contrast, many heavier-metal porphyrins show SΔ < 1 due to competing energy-dissipation channels. The study recommends TPP (Φ_Δ = 0.80 in aerated benzene) as a reference, but notes that MgTPP shares the same SΔ = 1.0 ceiling, making it a calibration-grade photosensitizer for relative singlet oxygen quantum yield determinations.

Singlet oxygen quantum yield Photodynamic therapy Photosensitizer benchmarking

Priority Application Scenarios for MgTPP Hydrate Procurement Based on Quantified Differentiation Evidence


Photoredox Catalysis Requiring a Strongly Reducing Porphyrin Excited-State or π-Anion Radical Donor

MgTPP is the metallotetraphenylporphyrin of choice when the photoredox scheme demands a ground-state oxidation potential 0.17 V more negative than ZnTPP (0.54 vs 0.71 V vs SCE) [1] and a first reduction potential 70–230 mV more negative than ZnTPP and CuTPP [2]. Its triplet-state oxidation rate constant is 4.4× higher than that of ZnTPP (2.1 × 10⁶ vs 4.8 × 10⁵ M⁻¹·s⁻¹), enabling faster electron-transfer turnover [1]. Researchers designing photocatalytic CO₂ reduction, dehalogenation, or sacrificial donor systems should procure MgTPP over ZnTPP or CuTPP to maximize thermodynamic driving force and kinetic rate.

Supramolecular CO₂ Capture with Reversible Amine Fixation and Porphyrin Recyclability

MgTPP uniquely binds aliphatic amines (K_assoc = 0.6–3.9) as 1:1 adducts and releases them upon CO₂ introduction, making it a renewable amine-fixing agent for post-combustion CO₂ capture [3]. ZnTPP and CuTPP lack this quantitative amine-binding behavior because they do not present a comparable Lewis-acidic axial site. Industrial research groups evaluating next-generation amine-scrubbing additives should procure MgTPP specifically for this property, using the published K_assoc values to model solvent-regeneration cycles and amine-loss mitigation strategies.

Ultrafast Spectroscopic Studies of S₂ Excited-State Dynamics and Artificial Light-Harvesting Antenna Construction

MgTPP is the only tetraphenylmetalloporphyrin that exhibits 100% S₂→S₁ internal conversion efficiency in the weak-coupling limit, enabling deterministic population transfer [4]. ZnTPP introduces a small but measurable side-channel loss, while CdTPP diverts ~30% of S₂ population to dark states [4]. Time-resolved spectroscopy groups building chlorophyll-inspired antenna models or studying the S₂-state reactivity funnel must use MgTPP when complete S₂→S₁ conversion fidelity is required.

Dye-Sensitized Solar Cell Prototyping via Axial Ligand Self-Assembly on TiO₂

Under identical metal-ligand axial coordination conditions on 4-carboxyphenyl imidazole-functionalized TiO₂, MgTPP-sensitized DSSCs outperform ZnTPP-sensitized cells in V_OC, J_SC, FF, IPCE, and overall η [5]. Photovoltaic device engineers evaluating earth-abundant metal sensitizers should prioritize MgTPP over ZnTPP for this specific self-assembly architecture to achieve superior photocurrent generation and dye-regeneration kinetics.

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